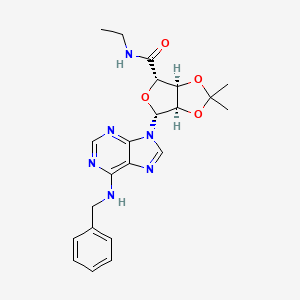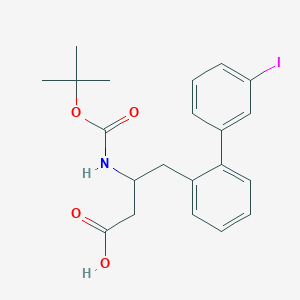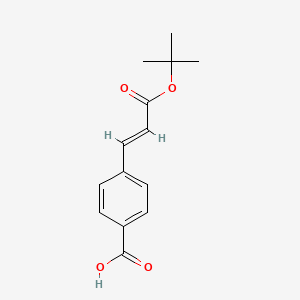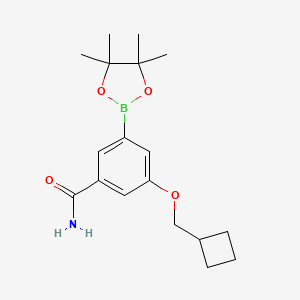
2',3'-Isopropylidene-N6-benzyl-5'-ethylcarboxamidoadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine is a synthetic nucleoside analog. It is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions, a benzyl group at the N6 position, and an ethylcarboxamido group at the 5’ position of the adenosine molecule. This compound is primarily used in biochemical research, particularly in the study of nucleoside analogs and their interactions with enzymes and receptors .
Méthodes De Préparation
The synthesis of 2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine involves several steps:
Protection of the 2’ and 3’ hydroxyl groups: The adenosine molecule is treated with acetone and an acid catalyst to form the isopropylidene group, protecting the 2’ and 3’ hydroxyl groups.
N6-Benzylation: The N6 position is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
5’-Ethylcarboxamidation: The 5’ hydroxyl group is converted to an ethylcarboxamido group using ethyl chloroformate and ammonia.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylcarboxamido groups, using reagents like sodium azide or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethyl acetate, as well as catalysts like palladium on carbon .
Applications De Recherche Scientifique
2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nucleoside analogs in various chemical reactions.
Biology: The compound is used to investigate the interactions between nucleoside analogs and enzymes, such as adenosine deaminase and nucleoside phosphorylase.
Medicine: Research on this compound contributes to the development of antiviral and anticancer drugs, as nucleoside analogs are often used in these therapies.
Mécanisme D'action
The mechanism of action of 2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine involves its interaction with specific enzymes and receptors. The compound mimics the structure of natural nucleosides, allowing it to bind to nucleoside-binding sites on enzymes and receptors. This binding can inhibit the activity of enzymes like adenosine deaminase, leading to an accumulation of adenosine and its metabolites, which can have various biological effects .
Comparaison Avec Des Composés Similaires
2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine can be compared with other nucleoside analogs such as:
2’,3’-Isopropylideneadenosine: Lacks the benzyl and ethylcarboxamido groups, making it less specific in its interactions.
N6-Benzyladenosine: Lacks the isopropylidene and ethylcarboxamido groups, affecting its stability and reactivity.
5’-Ethylcarboxamidoadenosine: Lacks the isopropylidene and benzyl groups, altering its binding affinity and biological activity.
The uniqueness of 2’,3’-Isopropylidene-N6-benzyl-5’-ethylcarboxamidoadenosine lies in its combination of protective groups, which enhance its stability and specificity in biochemical research .
Propriétés
Formule moléculaire |
C22H26N6O4 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(3aR,4R,6S,6aS)-4-[6-(benzylamino)purin-9-yl]-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C22H26N6O4/c1-4-23-20(29)16-15-17(32-22(2,3)31-15)21(30-16)28-12-27-14-18(25-11-26-19(14)28)24-10-13-8-6-5-7-9-13/h5-9,11-12,15-17,21H,4,10H2,1-3H3,(H,23,29)(H,24,25,26)/t15-,16+,17-,21-/m1/s1 |
Clé InChI |
SYRWQBVWQOPXFQ-KYFSNAEOSA-N |
SMILES isomérique |
CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)OC(O2)(C)C |
SMILES canonique |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4'-Ethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15339952.png)




![6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15339988.png)
![Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B15339998.png)


![(1R,3aR,4aR,6R,8aR,9S,9aS)-6-(ethoxycarbonylamino)-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-9-carboxylic acid](/img/structure/B15340023.png)


![1,3-Bis(1,1-dimethylethyl) 2-[6-chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]imidodicarbonate](/img/structure/B15340036.png)
